Benzothiazoles, including 2-(3,4-Dichlorophenyl)-1,3-benzothiazole, are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. They exhibit various biological activities such as antibacterial, antifungal, and anticancer properties. The specific classification of this compound is as follows:
The synthesis of 2-(3,4-Dichlorophenyl)-1,3-benzothiazole can be achieved through several methods. One common approach involves the condensation reaction between 2-aminobenzenethiol and appropriate aldehydes or ketones under acidic or basic conditions.
The molecular structure of 2-(3,4-Dichlorophenyl)-1,3-benzothiazole consists of:
2-(3,4-Dichlorophenyl)-1,3-benzothiazole can undergo various chemical reactions:
The mechanism of action for compounds like 2-(3,4-Dichlorophenyl)-1,3-benzothiazole often involves interaction with biological macromolecules such as proteins or nucleic acids:
The applications of 2-(3,4-Dichlorophenyl)-1,3-benzothiazole span various fields:
Benzothiazoles fulfill the critical criteria of "privileged structures" – molecular frameworks possessing innate, broad affinity for diverse biological receptors and target classes [2] [5]. Their intrinsic planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites and receptor pockets, while the nitrogen and sulfur atoms serve as hydrogen bond acceptors or participate in coordination bonding [2]. This inherent bioactivity potential, combined with synthetic tractability, renders benzothiazoles invaluable starting points for rational drug design.
Structural modifications on the core benzothiazole scaffold directly influence pharmacological profiles. For instance:
Table 1: Clinically Explored Benzothiazole Derivatives with Therapeutic Applications
Compound Name | Core Structure | Primary Therapeutic Area | Key Structural Features | |
---|---|---|---|---|
Riluzole | 2-Amino-6-trifluoromethoxy | Neurodegenerative (ALS) | Amino group at C2, trifluoromethoxy at C6 | |
Pittsburgh Compound B (PiB) | 6-OH-BTA-1 derivative | Diagnostic (Amyloid imaging) | Hydroxy group at C6, methylaminophenyl at C2 | |
2-(3,4-Dichlorophenyl)-1,3-benzothiazole | 2-(3,4-Dichlorophenyl) | Under investigation (Multi-target) | Dichlorophenyl at C2, unsubstituted core | |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]acetamide | 2-(2,4-Dichlorophenyl)-5-acetamido | Synthetic intermediate/Probe | Dichlorophenyl at C2, acetamido at C5 | [8] |
The consistent emergence of benzothothiazoles in diverse therapeutic contexts underscores their privileged status. Their adaptability allows medicinal chemists to efficiently explore chemical space by strategically modifying substituents at key positions—particularly the C2 position—to fine-tune target engagement, solubility, and metabolic stability [2] [5].
The evolution of 2-arylbenzothiazoles as biologically active entities traces back decades, accelerating significantly with the recognition of their anticancer potential. Early research focused on simple phenyl and substituted phenyl rings attached to the benzothiazole C2 position. A breakthrough occurred with the discovery of 2-(4-aminophenyl)benzothiazoles, exhibiting potent and selective antitumor activity against breast, ovarian, renal, and gastric cancer cell lines [2] [5]. This compound class, exemplified by DF 203 (NSC 674495), demonstrated potent in vivo activity and a unique mechanism involving cytochrome P450 (CYP1A1)-mediated metabolic activation to cytotoxic species forming DNA adducts selectively within tumor cells [2] [5].
Further structural refinements led to compounds like Phortress, a prodrug of a 2-(4-amino-3-methylphenyl)benzothiazole, which advanced to clinical trials due to its pronounced efficacy in xenograft models [5]. Concurrently, research expanded beyond oncology. 2-(4-Aminophenyl)benzothiazoles were identified as potent anticonvulsants, showing efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent seizure models [3]. Compound 28 (1-(6-substituted-1,3-benzothiazol-2-yl)-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetrione) demonstrated ED₅₀ values of 13.9 mg/kg (MES) and 65.2 mg/kg (scPTZ), comparing favorably to phenytoin in some paradigms [3].
Table 2: Key Milestones in 2-Arylbenzothiazole Development
Timeframe | Key Compounds/Classes | Primary Bioactivity Observed | Structural Advancement | |
---|---|---|---|---|
1980s-1990s | Simple 2-phenylbenzothiazoles | Moderate antimicrobial, weak cytotoxic | Establishment of core 2-aryl linkage | |
Late 1990s | 2-(4-Aminophenyl)benzothiazoles (e.g., DF 203) | Potent & selective antitumor | Introduction of C2' para-amino group enabling metabolic activation | [2] [5] |
Early 2000s | Phortress (Prodrug of 2-(4-amino-3-methylphenyl)) | Advanced preclinical antitumor | Methyl substitution ortho to amino group; prodrug approach | [5] |
2000s-2010s | Anticonvulsant BTAs (e.g., compound 28, 29) | Potent MES/scPTZ seizure inhibition | Hybridization with barbituric acid (28) or thiadiazole-acetamide (29) | [3] |
2010s-Present | Dual sEH/FAAH inhibitors (e.g., compound 4) | Analgesic (Dual enzyme inhibition) | Incorporation of piperidine linker; halogenated aryl at C2 | [6] |
Present/Future | 2-(3,4-Dichlorophenyl)-1,3-benzothiazole | Under investigation (Multi-target) | Dichloro substitution pattern on C2 aryl ring | [1] [4] |
This historical trajectory reveals a consistent theme: strategic modification of the C2-aryl ring profoundly impacts biological activity and selectivity. The progression towards dichloro-substituted derivatives, such as 2-(3,4-dichlorophenyl)-1,3-benzothiazole (C₁₃H₇Cl₂NS) and its 4-methyl analog (C₁₄H₉Cl₂NS) [1] [4], represents a focused effort to enhance target affinity and physicochemical properties through specific halogen patterning.
The C2 position of the benzothiazole scaffold is unequivocally the most critical site for structural diversification to modulate biological activity. This carbon atom, bridging the thiazole and benzene rings, allows direct attachment of diverse substituents, most commonly aryl or heteroaryl groups. The electronic properties, steric bulk, and lipophilicity of the C2 substituent dramatically influence the molecule's overall conformation, dipole moment, and ability to interact with biological targets [2] [5] [6].
Halogenation, particularly chlorination, of the C2-aryl ring is a prevalent strategy:
Recent structure-activity relationship (SAR) studies on benzothiazole-phenyl-based dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors provide compelling evidence for the impact of halogenation. The lead compound 4 (2-chloro analog) exhibited potent dual inhibition (IC₅₀ = 7 nM human FAAH, IC₅₀ = 9.6 nM human sEH) [6]. Exploration of trifluoromethyl groups at ortho and para positions on the pendant phenyl ring retained potent enzyme inhibition, demonstrating tolerance for bulky electron-withdrawing groups at these positions [6].
Table 3: Impact of C2 Aryl Ring Substitution on Biological Activity in Benzothiazole Dual sEH/FAAH Inhibitors [6]
Substituent on C2 Aryl Ring | Human FAAH IC₅₀ (nM) | Human sEH IC₅₀ (nM) | Notes on Metabolic Stability |
---|---|---|---|
2-Cl | 7.0 | 9.6 | Lead compound; potent dual inhibition |
2-CF₃ | ~15 | ~12 | Retained potency; similar to 2-Cl |
4-CF₃ | ~10 | ~8 | Slightly improved potency vs. lead |
2,4-diCl | Data not reported | Data not reported | Relevant to 2-(3,4-Dichlorophenyl) core |
3,4-diCl | Data not reported | Data not reported | Relevant to 2-(3,4-Dichlorophenyl) core |
The exploration of dichloro substitution patterns, specifically the 3,4-dichloro configuration present in 2-(3,4-Dichlorophenyl)-1,3-benzothiazole (C₁₃H₇Cl₂NS) [1] and its 4-methyl homologue (C₁₄H₉Cl₂NS) [4], is driven by several hypotheses derived from this SAR knowledge:
The synthesis of derivatives like N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]acetamide (C₁₅H₁₀Cl₂N₂OS, MW=337.2 g/mol) [8] further illustrates the strategy of combining the dichlorophenylbenzothiazole core with additional pharmacophore elements (e.g., acetamide) to explore novel bioactivity or optimize properties.
The targeted exploration of 2-(3,4-dichlorophenyl)-1,3-benzothiazole and closely related analogs exemplifies the ongoing, rational evolution of the benzothiazole C2-aryl chemotype. By leveraging deep SAR understanding of halogen positioning and electronic effects, this compound emerges as a strategic structural entity for probing diverse therapeutic targets within the privileged benzothiazole domain.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2